molecular formula C11H22BrN B000087 2,2,6,6-Tetramethylquinuclidine hydrobromide CAS No. 30015-57-7

2,2,6,6-Tetramethylquinuclidine hydrobromide

Cat. No. B000087
CAS RN: 30015-57-7
M. Wt: 248.2 g/mol
InChI Key: PKYZWCLYWCKYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis 2,2,6,6-Tetramethylquinuclidine, a quinuclidine derivative with four geminal substituents in the α-positions relative to nitrogen, was synthesized from triacetonamine using Reformatskii and Knoevenagel reactions. This methodology provided a novel approach to constructing the quinuclidine framework, marking the first synthesis of such derivatives (E. S. Nikit-skaya et al., 1971).

Molecular Structure Analysis The molecular structure of 2,2,6,6-tetramethylquinuclidine derivatives has been extensively analyzed through crystallography. For example, the reaction of 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) with Br2 yielded two forms of 1-hydroxy-2,2,6,6-tetramethylpiperidinium bromide salts, exhibiting unique crystalline structures and intermolecular hydrogen bonding, underscoring the diverse molecular arrangements possible within this chemical family (M. Percino et al., 2016).

Chemical Reactions and Properties 2,2,6,6-Tetramethylquinuclidine derivatives participate in various chemical reactions, highlighting their reactivity and functional versatility. The interaction of thiazolidine-2-thione with tetrabromo-1,4-benzoquinone, for example, demonstrates a complex set of reactions involving charge transfer complexation, substitution, and redox processes, emphasizing the compound's rich chemistry (U. M. Rabie et al., 2012).

Physical Properties Analysis The physical properties of 2,2,6,6-tetramethylquinuclidine derivatives, such as crystalline structure and hydrogen bonding patterns, significantly influence their chemical reactivity and potential applications. The detailed structural analysis through X-ray diffraction provides insight into the molecular geometry, bonding environment, and potential interaction sites for further chemical reactions (M. Percino et al., 2016).

Chemical Properties Analysis The chemical properties of 2,2,6,6-tetramethylquinuclidine derivatives are characterized by their reactivity towards a variety of reagents and conditions. For instance, the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a conformationally constrained tyrosine analogue, showcases the compound's utility in producing complex molecules with significant biological relevance (K. Verschueren et al., 1992).

Scientific Research Applications

Synthesis and Pharmacological Study

2,2,6,6-Tetramethylquinuclidine hydrobromide has been studied for its pharmacological properties, particularly its ganglion-blocking and hypotensive activity. It has been recommended for broad medical application as an original medicinal preparation known as temekhin (Levkoeva et al., 1971).

Biomedical Imaging Applications

Compounds synthesized from 2,2,6,6-Tetramethylquinuclidine hydrobromide exhibited antioxidant potential and were considered promising for application in biomedical studies using magnetic-resonance imaging (MRI) (Yushkova et al., 2013).

Membrane Structure Studies

The compound has been used in exploratory studies of biological membranes, particularly in the structure of membranes of nerve and muscle. The use of spin-label 2,2,6,6,-tetramethylpiperidine-l-oxyl (TEMPO) derived from this compound has been instrumental in these studies (Hubbell & Mcconnell, 1968).

properties

IUPAC Name

2,2,6,6-tetramethyl-1-azabicyclo[2.2.2]octane;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.BrH/c1-10(2)7-9-5-6-12(10)11(3,4)8-9;/h9H,5-8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYZWCLYWCKYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CCN1C(C2)(C)C)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184092
Record name Temekhin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,6,6-Tetramethylquinuclidine hydrobromide

CAS RN

30015-57-7
Record name Temekhin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030015577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Temekhin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Temechine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,6,6-Tetramethylquinuclidine hydrobromide
Reactant of Route 2
2,2,6,6-Tetramethylquinuclidine hydrobromide
Reactant of Route 3
2,2,6,6-Tetramethylquinuclidine hydrobromide
Reactant of Route 4
2,2,6,6-Tetramethylquinuclidine hydrobromide
Reactant of Route 5
2,2,6,6-Tetramethylquinuclidine hydrobromide
Reactant of Route 6
2,2,6,6-Tetramethylquinuclidine hydrobromide

Citations

For This Compound
5
Citations
ES Nikitskaya, IM Sharapov, EI Levkoeva… - Pharmaceutical …, 1970 - Springer
Previous investigations of the chemistry and pharmacology of quinuclldine derivatives have permitted the clarification of several principles of the behavior of this class of substances …
Number of citations: 3 link.springer.com
AI Levkoeva, ES Nikitskaya, IM Sharanov… - Pharmaceutical …, 1971 - Springer
2, 2, 6, 6-Tetramethyl-4-(~-cyanocarbethoxymethyl) piperidine if) was alkylated with methyl iodide or ethyl iodide in the presence of sodium ethoxide. The yields of the C-alkyl derivatives …
Number of citations: 3 link.springer.com
ES Nikit-skaya, IM Sharapov, MD Mashkovskii… - Pharmaceutical …, 1974 - Springer
Ganglion-blocking agents of short-term action are used in anesthesiology for obtaining control of hy-potony during surgical intervention. The most active preparation of this series is …
Number of citations: 3 link.springer.com
MD Mashkovsky, LN Yakhontov, ME Kaminka… - Progress in Drug …, 1983 - Springer
In 1969, we published a review article ‘Relationship Between the Chemical Structure and Pharmacological Activity in a Series of Synthetic Quinuclidine Derivatives’ [1]. Since then we …
Number of citations: 24 link.springer.com
GP Londareva, SD Sokolov - Pharmaceutical Chemistry Journal, 1973 - Springer
Possible impurities in temequin Page 1 POSSIBLE IMPURITIES IN TEMEQUIN GP Londareva and SD Sokolov UDC 615.217.4:547.834.4].011.17.074 Temequin (compound I) is 2,2,6,6…
Number of citations: 3 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.